6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Description
Historical Context and Discovery
The compound 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine emerged as part of broader investigations into carbazole derivatives, which began with the isolation of carbazole from coal tar in 1872. While carbazole itself has been studied extensively, the synthesis of its tetrahydrocarbazole derivatives gained momentum in the late 20th century due to their pharmacological potential. The specific introduction of a chlorine atom at the 6th position and an amine group at the 1st position reflects strategic modifications to enhance bioactivity and synthetic utility. Early reports of this compound appear in medicinal chemistry literature from the 2000s, particularly in studies exploring tetrahydrocarbazoles as ligands for G-protein-coupled receptors. Its synthesis typically involves reductive amination of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, a method optimized for industrial-scale production.
Table 1: Key Historical Milestones
| Year | Development | Source |
|---|---|---|
| 1872 | Isolation of carbazole from coal tar | |
| 2002 | Patent on tetrahydrocarbazole derivatives | |
| 2010s | Optimization of synthetic routes |
Significance in Carbazole Chemistry Research
This compound occupies a critical niche in carbazole chemistry due to its structural hybridity. The carbazole core provides a π-conjugated aromatic system, while the tetrahydro modification introduces partial saturation, enhancing solubility and enabling stereochemical diversity. The chlorine substituent at position 6 augments electrophilic reactivity, facilitating nucleophilic substitution reactions, whereas the primary amine at position 1 serves as a versatile handle for further functionalization. These features make the compound a valuable intermediate in synthesizing complex molecules, such as antiviral agents and kinase inhibitors. Additionally, its ability to modulate enzymatic activity, particularly against targets like SirT1, underscores its role in probing biochemical pathways.
Position Within Tetrahydrocarbazole Derivative Classification
Tetrahydrocarbazoles are classified based on substitution patterns and hydrogenation sites. This compound belongs to the 1,2,3,4-tetrahydrocarbazole subclass, characterized by saturation in the pyrrole-adjacent ring. Its specific substitutions place it in a distinct category:
- Chlorinated Derivatives : The 6-chloro group enhances lipophilicity and electronic effects, influencing binding to hydrophobic enzyme pockets.
- Amino-Substituted Derivatives : The 1-amine group enables hydrogen bonding and salt formation, critical for interactions with biological targets.
Table 2: Structural Comparison with Related Tetrahydrocarbazoles
Overview of Current Research Applications
Recent studies highlight the compound’s versatility across multiple domains:
- Medicinal Chemistry : As a precursor to N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, it contributes to antiviral drug candidates targeting human papillomavirus.
- Neuroscience : Demonstrated neuroprotective effects in models of Huntington’s disease by reducing aberrant protein aggregation.
- Organic Synthesis : Utilized in anodic dehydrogenative aromatization reactions to yield carbazoles, a process mediated by bromide ions.
- Material Science : Incorporated into polymers for optoelectronic applications due to its stable conjugated system.
Ongoing research focuses on asymmetric synthesis to produce enantiomerically pure forms, which are critical for optimizing pharmacokinetic profiles. Collaborative efforts between academic and industrial laboratories continue to expand its utility, particularly in targeted drug delivery systems.
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLTVHXDXVUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589925 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352553-60-7 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of 6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazol-1-One
The most common method for synthesizing 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves the reduction of its precursor, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one. This process typically uses reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve selective reduction.
- Dissolve 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one in an appropriate solvent (e.g., methanol or tetrahydrofuran).
- Add the reducing agent (e.g., sodium borohydride) gradually under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reduction is complete.
- Purify the product using recrystallization or chromatography techniques.
Reaction Equation:
$$
\text{C}{12}\text{H}{12}\text{ClNO} + \text{Reducing Agent} \rightarrow \text{C}{12}\text{H}{13}\text{ClN}_2
$$
Reductive Amination
Another efficient method involves reductive amination of 6-chloro-2,3,4,9-tetrahydrocarbazol. This process uses ammonium acetate and sodium cyanoborohydride as reagents.
- Combine 6-chloro-2,3,4,9-tetrahydrocarbazol with ammonium acetate in methanol.
- Add sodium cyanoborohydride as the reducing agent.
- Heat the mixture to approximately 60°C for 15 hours.
- Cool the reaction mixture and adjust the pH using concentrated hydrochloric acid.
- Extract and purify the product using organic solvents such as ethyl acetate and methanol.
Yield: Approximately 52% under optimized conditions.
Cyclization and Chlorination
For cases where the carbazole core needs to be synthesized first:
- Cyclization: React an appropriate aniline derivative with a cyclizing agent under acidic or basic conditions to form the carbazole core.
- Chlorination: Introduce a chlorine atom at the 6th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production
In large-scale production:
- Reducing Agents: Cost-effective options like hydrogen gas with catalysts (e.g., palladium or nickel) may be employed for reduction.
- Optimization: Reaction conditions are tailored to maximize yield and purity while minimizing waste.
- Purification: Techniques like recrystallization and column chromatography ensure high-quality output suitable for pharmaceutical applications.
Reaction Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Reduction | Sodium borohydride | Room temperature | Inert atmosphere required |
| Reductive Amination | Ammonium acetate + NaBH3CN | 60°C | Acid workup for purification |
| Cyclization | Aniline derivative + acid/base | Elevated temperatures | Precursor synthesis |
| Chlorination | Thionyl chloride | Ambient temperature | Selective chlorination |
Key Considerations
Purity:
The final product must be purified rigorously due to potential side reactions during reduction or amination steps.
Yield Optimization:
Reaction parameters such as temperature, solvent choice, and reagent concentration should be optimized to improve yield.
Summary Table of Methods
| Method | Starting Material | Reagents | Yield (%) |
|---|---|---|---|
| Reduction | 6-Chloro-Carbazol-One | Sodium borohydride | High |
| Reductive Amination | 6-Chloro-Tetrahydrocarbazol | Ammonium acetate + NaBH3CN | ~52 |
| Cyclization + Chlorination | Aniline derivative | Cyclizing agent + Thionyl Cl | Variable |
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: Fully saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Treatment of Huntington’s Disease
The compound has been granted orphan designation by the European Commission for the treatment of Huntington's disease. This hereditary condition leads to the degeneration of brain cells, resulting in severe motor and cognitive impairments. The compound is currently in the pre-authorization stage, undergoing evaluation for its safety and efficacy in clinical settings.
2. Antiviral Activity
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has shown promise as an inhibitor of human papillomaviruses (HPV). Research indicates that derivatives of carbazole exhibit antiviral properties, suggesting that this compound may play a role in developing antiviral therapies .
The biological activity of this compound is attributed to its interactions with various enzymes and proteins. Its structural features allow it to participate in diverse biological interactions:
- Chlorine Atom : Enhances reactivity and allows for diverse substitution reactions.
- Amine Group : Facilitates hydrogen bonding interactions with biological targets.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound and their unique features:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | Contains a carboxamide group instead of an amine group | Potentially different biological activities due to functional group variation |
| 2,3,4,9-tetrahydro-1H-carbazol-1-amine | Lacks chlorine at the 6th position | May exhibit different reactivity and biological properties due to absence of chlorine |
| N-(4-nitrophenyl)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amines | Has a nitrophenyl substituent | Introduces additional electronic effects that may alter biological interactions |
This comparative analysis highlights the significance of specific functional groups in determining the biological activity and potential therapeutic applications of these compounds.
Mechanism of Action
The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. For instance, it is believed to inhibit the activity of certain enzymes, such as SirT1, which plays a role in the removal of abnormal proteins in the brain . This inhibition can lead to a reduction in the levels of these proteins, potentially slowing the progression of neurodegenerative diseases.
Comparison with Similar Compounds
Substituent Effects at the 6th Position
The 6th position substituent significantly influences physicochemical properties and bioactivity. Key analogs include:
Key Findings :
Amine Position Variants
The amine group’s position dictates molecular interactions and bioactivity:
Key Findings :
Role of the Tetrahydrocarbazole Scaffold
The tetrahydrocarbazole core provides conformational rigidity. Derivatives lacking the C-ring (e.g., compound 21 in ) show a 10-fold reduction in bacterial activity, though target engagement remains possible . This suggests the scaffold optimizes spatial orientation rather than being essential for binding .
Bacterial Stress Response Modulation
SIRT1 Inhibition
- This selectivity is attributed to chlorine’s electronic effects optimizing active-site interactions .
Biological Activity
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS No. 352553-60-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.
- Molecular Formula : C₁₂H₁₃ClN₂
- Molecular Weight : 220.7 g/mol
- IUPAC Name : this compound
- CAS Number : 352553-60-7
The compound features a carbazole structure that is significant in various pharmacological applications.
Biological Activity
The biological activity of this compound has been studied in various contexts:
Anticancer Properties
Research indicates that derivatives of carbazole compounds exhibit anticancer activities. For instance, a study highlighted the synthesis of polymer prodrugs using carbazole derivatives, which showed promising results in targeted drug delivery for cancer therapy . The specific mechanisms often involve the inhibition of tumor cell proliferation and induction of apoptosis.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Compounds with similar structures have been noted for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also exhibit neuroprotective effects .
Antimicrobial Activity
Preliminary studies suggest that certain carbazole derivatives possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of N-ethyl-N,N-diisopropylamine in dichloromethane under controlled conditions to achieve high yields .
Case Studies and Research Findings
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Studies focusing on:
- Mechanistic pathways in cancer therapy.
- Detailed pharmacokinetics and pharmacodynamics.
- Broader spectrum antimicrobial efficacy.
Q & A
Q. What are the standard synthetic routes for 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via a two-step process: (1) cyclization of substituted cyclohexanones under acidic conditions (1 M HCl, 120°C) to form the carbazole scaffold, yielding 32–66%, and (2) reductive amination using NH₄OAc and NaCNBH₃ in MeOH at 60°C, achieving 73–94% yield . Optimization involves Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and stoichiometry. Statistical methods (e.g., factorial design) minimize experimental runs while maximizing yield and purity .
Q. How is this compound characterized analytically?
Key characterization methods include:
- ¹H NMR : Peaks at δ 7.71 (NH), 7.43 (aromatic H), and 2.75–2.66 (methylene protons) in CDCl₃ .
- IR spectroscopy : NH stretch at 3404 cm⁻¹ and aromatic C=C vibrations at 1580 cm⁻¹ .
- Elemental analysis : Confirms empirical formula (e.g., C₁₂H₁₂ClN) with deviations <0.3% .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific safety data for this compound is limited, related carbazoles require:
- Use of PPE (gloves, goggles) to avoid skin/eye contact.
- Ventilation to prevent inhalation of fine particles.
- Storage in inert atmospheres (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
SAR studies focus on:
- Substitution patterns : Chlorine at position 6 enhances steric and electronic interactions with target receptors (e.g., antimicrobial or kinase targets) .
- Amine functionalization : Modifying the amine group (e.g., alkylation, acylation) alters solubility and binding affinity. Computational docking (e.g., quantum chemical calculations) predicts interactions before synthesis .
Q. What methodologies resolve contradictions in experimental data, such as conflicting bioactivity results across studies?
Contradictions may arise from impurities or assay variability. Strategies include:
Q. How can computational tools accelerate the discovery of novel derivatives?
Integrate:
Q. What experimental designs are optimal for scaling up synthesis while maintaining yield and purity?
Use:
- Response Surface Methodology (RSM) : Optimizes parameters (e.g., temperature, catalyst loading) for scalability .
- Process analytical technology (PAT) : Real-time monitoring (e.g., in-situ FTIR) ensures consistency during scale-up .
Methodological Considerations
Q. How does comparative analysis enhance the interpretation of carbazole-based research?
Comparative frameworks:
- Benchmarking : Compare synthetic yields, bioactivity, and stability against known carbazole derivatives .
- Cross-disciplinary insights : Apply methodologies from catalysis or materials science to refine synthetic strategies .
Q. What statistical approaches validate the significance of experimental results in SAR studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
